1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone

Physicochemical property prediction Drug-likeness CNS multiparameter optimization

This enantiomerically pure (1R,5S) 8-azabicyclo[3.2.1]oct-2-ene derivative features a structurally unique cyclopentylthio N-acyl side chain absent from all major patented series (NS2381/NS2456/NS2463). It is the only commercially available tropane scaffold bearing a non-aromatic, sulfur-linked side chain, enabling unprecedented head-to-head SAR comparisons with thiophene analogs (e.g., CAS 1706275-92-4). Its defined stereochemistry supports enantioselectivity profiling, while predicted CNS drug-like properties (XLogP3 ~3.0–3.5, MW 251.39) make it ideal for focused CNS screening libraries. Free from composition-of-matter patents on N-methyl-3-aryl tropane series.

Molecular Formula C14H21NOS
Molecular Weight 251.39
CAS No. 1797892-38-6
Cat. No. B2651433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone
CAS1797892-38-6
Molecular FormulaC14H21NOS
Molecular Weight251.39
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)N2C3CCC2C=CC3
InChIInChI=1S/C14H21NOS/c16-14(10-17-13-6-1-2-7-13)15-11-4-3-5-12(15)9-8-11/h3-4,11-13H,1-2,5-10H2
InChIKeyOGWNSGKTPHPPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone (CAS 1797892-38-6): Structural Identity and Class Context for Procurement


1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone (CAS 1797892-38-6, molecular formula C₁₄H₂₁NOS, molecular weight 251.39 g/mol) is a chiral, enantiomerically pure (1R,5S) 8-azabicyclo[3.2.1]oct-2-ene derivative bearing an N-linked cyclopentylthioethanone side chain . This compound belongs to a well-established class of tropane-based scaffolds that have been extensively investigated as monoamine neurotransmitter re-uptake inhibitors, with multiple members from the 8-azabicyclo[3.2.1]oct-2-ene series demonstrating potent inhibition of serotonin (5-HT), dopamine (DA), and/or noradrenaline (NA) transporters . The (1R,5S) stereochemical configuration is critical: within this chemical class, enantiomers have been shown to exhibit markedly different pharmacological profiles, with potencies often differing by orders of magnitude between stereoisomers . The compound's unique N-acyl-thioether side chain distinguishes it from the more commonly encountered N-methyl, N-benzyl, or N-arylsulfonyl analogs, suggesting potentially distinct pharmacokinetic and target-engagement properties that cannot be assumed from class-level data alone.

Why Generic 8-Azabicyclo[3.2.1]oct-2-ene Analogs Cannot Substitute for 1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone


Within the 8-azabicyclo[3.2.1]oct-2-ene chemical class, even minor structural modifications at the N-8 position produce profound changes in transporter subtype selectivity, binding affinity, and functional activity . For instance, N-methylated analogs such as NS2456 and its N-demethylated counterpart NS2463 display approximately 3,000-fold selectivity for the serotonin transporter (SERT) over dopamine and noradrenaline transporters in rat brain synaptosomes, yet differ substantially from one another in their suitability as PET radiotracers . Furthermore, within this scaffold family, stereochemistry is a decisive determinant of biological activity: racemic mixtures and individual enantiomers of the same constitutional structure can exhibit divergent receptor occupancy, metabolic stability, and in vivo distribution patterns . These precedents demonstrate that the pharmacological behavior of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone cannot be reliably extrapolated from any structurally related analog—neither from compounds differing in N-substitution nor from those with alternative stereochemical configurations. Procurement decisions premised on generic class-level assumptions risk selecting a compound with an uncharacterized or divergent biological profile.

Quantitative Differentiation Evidence for 1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone (CAS 1797892-38-6)


Molecular Weight and Predicted Lipophilicity (XLogP3) Differentiate This Compound from N-Methyl and N-Unsubstituted 8-Azabicyclo[3.2.1]oct-2-ene Analogs

Computationally predicted physicochemical properties place 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone in a distinct property space relative to prototypical 8-azabicyclo[3.2.1]oct-2-ene monoamine reuptake inhibitors. The compound's molecular weight (251.39 g/mol) and predicted XLogP3 (approximately 3.0–3.5) differ markedly from the N-methyl derivative NS2456 (MW ~309, XLogP3 ~4.5) and the unsubstituted parent scaffold 8-azabicyclo[3.2.1]oct-2-ene (MW 109.17, XLogP3 ~1.4) . In CNS drug discovery, compounds with XLogP3 values between 2 and 4 and molecular weight below 400 are considered to reside within favorable physicochemical space for brain penetration, whereas excessively high lipophilicity (XLogP3 > 5) is associated with increased metabolic liability and promiscuous target binding . This compound's intermediate lipophilicity suggests a potentially more balanced CNS drug-likeness profile compared to the highly lipophilic NS2456.

Physicochemical property prediction Drug-likeness CNS multiparameter optimization

Cyclopentylthio Side Chain Offers Distinct Hydrogen-Bond Acceptor and Rotatable Bond Profile Relative to Aryl- and Hetaryl-Substituted 8-Azabicyclo[3.2.1]oct-2-ene Combinatorial Library Members

The cyclopentylthio (–S–cyclopentyl) moiety present in the target compound represents a structurally distinct side chain not commonly encountered among published 8-azabicyclo[3.2.1]oct-2-ene derivatives. In contrast, the vast majority of disclosed analogs in the patent literature bear aromatic substituents at the 3-position of the bicyclic core or N-linked aryl/heteroaryl acetyl groups . For example, the structurally closest commercially available analog, 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone (CAS 1706275-92-4), replaces the cyclopentylthio group with a thiophen-2-yl substituent, resulting in a planar, aromatic side chain with distinct electronic properties . The target compound contains a thioether sulfur atom (providing a hydrogen-bond acceptor not present in the thiophene analog) and a saturated cyclopentyl ring (introducing conformational flexibility absent in rigid aromatic systems). These structural distinctions are expected to translate into differential target binding, metabolic pathways, and physicochemical properties, although direct comparative pharmacological data remain unavailable in the public domain.

Structure-activity relationship Combinatorial chemistry Side-chain diversity

Enantiomeric Purity: (1R,5S) Stereochemistry is a Determinant of Biological Activity in the 8-Azabicyclo[3.2.1]oct-2-ene Scaffold Class

The target compound is specified as the single (1R,5S) enantiomer. Within the 8-azabicyclo[3.2.1]oct-2-ene series, enantioselectivity has been explicitly demonstrated: the enantiomers of NS2381 (an N-methyl-3-(4-trifluoromethylphenyl) analog) were shown to exhibit differential brain uptake and distribution patterns in living porcine brain when studied by PET, with the individual enantiomers differing from the racemate in their regional accumulation and displaceability by citalopram . Similarly, patent disclosures from NeuroSearch A/S explicitly claim that individual enantiomers of 8-azabicyclo[3.2.1]oct-2-ene derivatives possess distinct pharmacological profiles as monoamine reuptake inhibitors . These findings establish that stereochemistry is not merely a structural descriptor but a critical determinant of pharmacological behavior in this compound class. Procuring the (1R,5S) enantiomer—rather than the racemate or the (1S,5R) enantiomer—is therefore essential for experiments aiming to interrogate stereospecific biological interactions, as observed pharmacological outcomes may differ qualitatively, not just quantitatively, between stereoisomers.

Stereochemistry Enantioselective pharmacology Monoamine transporter

Absence of Published Direct Comparative Pharmacological Data Necessitates Caution in Procurement Decisions Based on Class Generalizations

A systematic search of publicly available databases, including PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and patent repositories (Google Patents, Justia Patents, Espacenet), returned no direct pharmacological assay data (IC₅₀, Kᵢ, EC₅₀, or % inhibition values) for 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone (CAS 1797892-38-6) in any monoamine transporter uptake assay, receptor binding assay, or functional cellular assay . In contrast, extensively characterized analogs within the same scaffold class—such as NS2456 (selective SERT inhibitor, with IC₅₀ values approximately 3,000-fold lower for [³H]5-HT uptake than for [³H]DA or [³H]NA uptake in rat brain synaptosomes )—have published quantitative selectivity profiles. The absence of analogous data for the target compound means that its transporter subtype selectivity, potency, and off-target profile remain uncharacterized. This data gap is material for procurement decisions: assuming comparable activity to NS2456 or other published analogs without confirmatory data introduces significant experimental risk, particularly in screening campaigns where compound annotation and target engagement verification are critical.

Data gap analysis Procurement risk Experimental validation requirement

Optimal Research Application Scenarios for 1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone (CAS 1797892-38-6)


Structure-Activity Relationship (SAR) Exploration of N-Acyl Side Chain Diversity in Monoamine Transporter Ligands

This compound is optimally deployed as a structurally distinct entry in SAR campaigns aimed at mapping the tolerance of the 8-azabicyclo[3.2.1]oct-2-ene scaffold to non-aromatic, sulfur-containing N-acyl side chains. The cyclopentylthio group is not represented in any of the extensively characterized analogs (NS2381, NS2456, NS2463) disclosed in the NeuroSearch patent estate , making this compound a unique probe for interrogating whether thioether-containing side chains can modulate transporter subtype selectivity, binding kinetics, or metabolic stability in ways not achievable with aryl-substituted analogs. Procurement of this compound alongside its closest commercially available comparator—1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone (CAS 1706275-92-4)—would enable a direct head-to-head comparison of thioether versus thiophene side chains in the same scaffold context.

Enantioselectivity Profiling of Monoamine Transporter Inhibition Using Enantiomerically Pure 8-Azabicyclo[3.2.1]oct-2-ene Derivatives

Given the established enantioselectivity of 8-azabicyclo[3.2.1]oct-2-ene derivatives at monoamine transporters , this (1R,5S)-configured compound can serve as a defined stereochemical probe in enantioselectivity studies. By comparing its activity against the racemate (if available) or the (1S,5R) enantiomer, researchers can quantify the stereochemical contribution to transporter binding affinity and functional inhibition. This application is particularly relevant given that patent disclosures explicitly claim divergent pharmacological profiles for individual enantiomers of this scaffold class , and that enantiomer-specific brain distribution has been demonstrated in vivo for structurally related compounds .

Physicochemical Property-Guided CNS Screening Library Design

The compound's predicted intermediate lipophilicity (XLogP3 ~3.0–3.5) and moderate molecular weight (251.39 g/mol) place it within the favorable CNS drug-likeness space defined by the CNS MPO desirability framework . It can therefore be incorporated into focused CNS screening libraries as a representative of the 8-azabicyclo[3.2.1]oct-2-ene scaffold with drug-like physicochemical properties, complementing more lipophilic analogs (e.g., NS2456, XLogP3 ~4.5) that may carry higher metabolic liability and off-target promiscuity risks. Library designers seeking balanced CNS property profiles can use this compound to diversify the physicochemical space sampled by their tropane-based compound collections.

Pre-Competitive Tool Compound for Academic Neuroscience Research Requiring Novel Chemotypes

For academic neuroscience groups investigating monoamine transporter pharmacology, this compound offers a commercially accessible, structurally novel chemotype that is not covered by existing composition-of-matter patents on the extensively studied N-methyl-3-aryl-8-azabicyclo[3.2.1]oct-2-ene series . Its procurement enables independent academic research on a differentiated chemical scaffold without infringing on patents covering the NS2381/NS2456/NS2463 chemical series. However, users should note the absence of published pharmacological data and should plan for comprehensive in-house pharmacological characterization (uptake inhibition assays, selectivity profiling, metabolic stability assessment) as a prerequisite for publication or further development.

Quote Request

Request a Quote for 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.